(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride
Description
(3S)-1-Methanesulfonylpiperidin-3-amine hydrochloride is a chiral piperidine derivative characterized by a methanesulfonyl (mesyl) group at the 1-position and an amine group at the 3-position of the piperidine ring, with a stereochemical configuration of (3S). The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged by Enamine Ltd. under the product code EN 300-37081271, with a molar mass of approximately 222.7 g/mol (assuming C₆H₁₅ClN₂O₂S) .
Properties
Molecular Formula |
C6H15ClN2O2S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(3S)-1-methylsulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
MJAGCBBGJUYWPB-RGMNGODLSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride typically involves:
Step 1: Stereoselective formation of the 3-aminopiperidine core
The piperidine ring with the desired (3S) stereochemistry is constructed or resolved from racemic mixtures. This can be achieved by asymmetric synthesis or chiral resolution methods.Step 2: Introduction of the methanesulfonyl group at the nitrogen (N-1) position
The N-1 position of the piperidine is functionalized with a methanesulfonyl (mesyl) group, usually via reaction with methanesulfonyl chloride under basic conditions.Step 3: Formation of the hydrochloride salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride or hydrochloric acid in an appropriate solvent, improving compound stability and handling.
Detailed Synthetic Routes from Patent Literature
A key source describing preparation methods is the European Patent EP 3181564 B1, which outlines the synthesis of related aminopyrimidine compounds and includes procedures for preparing sulfonylated piperidine amines.
Starting Material: (3S)-3-aminopiperidine or its derivatives are used as the chiral building block.
Mesylation Reaction:
The free amine nitrogen at position 1 is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5°C) to control reaction rate and minimize side reactions.Purification:
The crude product is purified by crystallization or chromatographic techniques. The hydrochloride salt is then formed by treating the purified free base with anhydrous hydrogen chloride gas or hydrochloric acid in solvents such as ethanol or ethyl acetate.Yield and Purity:
Yields reported are generally high (>70%), with enantiomeric excess (ee) maintained or improved by chiral starting materials and careful reaction control.
Alternative Approaches and Considerations
Chiral Resolution:
If racemic mixtures are used, resolution of the (3S) enantiomer can be performed by forming diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by selective crystallization.Use of Protecting Groups:
In some protocols, the amine group at the 3-position may be temporarily protected (e.g., as a carbamate) during mesylation to avoid side reactions, then deprotected after sulfonylation.Solvate Formation:
The compound may form solvates during crystallization, including hydrates or alcohol solvates, which can influence the physical properties of the final hydrochloride salt.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Stereoselective synthesis or resolution of (3S)-3-aminopiperidine | Chiral catalysts or resolving agents | Ensures enantiomeric purity |
| 2 | N-1 mesylation of piperidine nitrogen | Methanesulfonyl chloride, base (e.g., triethylamine), low temperature, anhydrous solvent | Controls substitution at N-1 |
| 3 | Formation of hydrochloride salt | Hydrogen chloride gas or HCl in ethanol/ethyl acetate | Enhances stability and solubility |
| 4 | Purification | Crystallization or chromatography | Achieves high purity and suitable form |
Research Findings and Optimization
Reaction Optimization:
Controlling temperature and stoichiometry during mesylation is critical to prevent overreaction or sulfonylation at undesired sites. Use of anhydrous conditions minimizes hydrolysis of methanesulfonyl chloride.Chirality Maintenance:
Starting from optically pure (3S)-3-aminopiperidine or employing asymmetric synthesis ensures the stereochemical integrity of the final product.Salt Selection:
Hydrochloride salt is preferred for pharmaceutical applications due to its favorable solubility and stability profile compared to free base or other salts.Scalability: The described methods are amenable to scale-up, with modifications in solvent volumes and purification methods to suit industrial production.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Hydrogen-Bond Networks : Chloride ions in hydrochloride salts universally act as hydrogen-bond acceptors, but competing groups (e.g., sulfonyl) may reduce ionic lattice stability compared to hydroxyl-rich derivatives .
Substituent Bulk: Bulky substituents (e.g., adamantyl in , nonyl in ) dominate crystal packing, whereas smaller groups (e.g., methanesulfonyl) favor solubility in aqueous or polar solvents .
Stereochemical Impact : The (3S) configuration in the target compound likely optimizes interactions with chiral biological targets, a feature shared with other stereodefined analogs in and .
Biological Activity
(3S)-1-Methanesulfonylpiperidin-3-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₈ClN₃O₃S |
| Molecular Weight | 227.76 g/mol |
| IUPAC Name | (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride is primarily attributed to its interaction with various molecular targets within the body. The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been suggested that it could modulate the activity of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression and other diseases .
Anticancer Properties
Research indicates that (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride exhibits significant anticancer properties. In preclinical studies, it was found to inhibit tumor growth effectively in xenograft models, with some studies reporting up to a 99% reduction in tumor size over several weeks . This suggests a strong potential for the compound as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism against specific pathogens .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents . The study highlighted the compound's potential as a lead molecule for developing new cancer therapies.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride affects cellular pathways. It was found that the compound inhibits PRMT5 activity, leading to alterations in gene expression profiles associated with tumor growth and survival . This mechanistic insight provides a foundation for further exploration of the compound's therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (S)-Piperidine | General CNS effects | NMDA receptor modulation |
| PRMT5 Inhibitors (e.g., EPZ015666) | Anticancer properties | Inhibition of protein methylation |
| Sulfonamide derivatives | Antimicrobial activity | Inhibition of bacterial folate synthesis |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure. Key signals include:
- δ 3.1–3.4 ppm (piperidine CH₂ adjacent to sulfonyl group).
- δ 2.8–3.0 ppm (methanesulfonyl CH₃).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~223.1 for C₇H₁₆N₂O₂S·HCl).
- Elemental Analysis : Validate chloride content (theoretical Cl⁻ ~16.1%) .
How does the methanesulfonyl group influence the compound’s pharmacokinetic properties?
Advanced Research Question
The sulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, it may reduce passive diffusion across lipid membranes due to increased polarity. To assess:
- LogP Measurement : Compare experimental octanol-water partition coefficients to analogs lacking the sulfonyl group.
- Plasma Stability Assays : Incubate with liver microsomes (human/rat) to track degradation over 60 minutes.
- Caco-2 Permeability : Evaluate apparent permeability (Papp) to predict oral bioavailability .
What strategies can mitigate byproduct formation during methanesulfonylation?
Advanced Research Question
Common byproducts include over-sulfonylated derivatives or hydrolyzed intermediates. Mitigation approaches:
- Low-Temperature Control : Maintain 0–5°C during sulfonyl chloride addition.
- Stoichiometric Precision : Use 1.05 equivalents of methanesulfonyl chloride to avoid excess.
- Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane gradient) or aqueous workup to isolate the target compound .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or compound purity. Systematic steps:
Purity Verification : Re-analyze batches via HPLC (≥98% purity).
Assay Replication : Test in standardized assays (e.g., receptor binding with IC₅₀ determination).
Structural Confirmation : Compare to analogs (e.g., trifluoromethyl or cyclopropyl derivatives) to identify structure-activity relationships (SAR) .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters). Focus on hydrogen bonding with the sulfonyl oxygen and amine groups.
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data from analogs.
- MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess binding stability .
How does salt form (hydrochloride vs. free base) impact crystallinity and solubility?
Basic Research Question
The hydrochloride salt improves crystallinity and aqueous solubility (critical for in vitro assays). Compare:
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Hygroscopicity : Assess weight gain under 75% relative humidity.
- Thermal Stability : Perform TGA/DSC to determine melting/decomposition points .
What are the key considerations for designing SAR studies on this scaffold?
Advanced Research Question
Focus on modifying:
Sulfonyl Group : Replace with acyl or phosphoryl groups to alter electron-withdrawing effects.
Amine Position : Explore N-alkylation or acylation to modulate basicity.
Piperidine Ring : Introduce substituents (e.g., fluorine at C4) to restrict conformational flexibility.
Validate changes via in vitro potency and ADMET profiling .
How can hydrogen-bonding networks in the crystal structure inform formulation development?
Advanced Research Question
The hydrochloride salt’s hydrogen-bonding patterns (e.g., Cl⁻ as a hydrogen-bond acceptor) influence stability and dissolution rates. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
